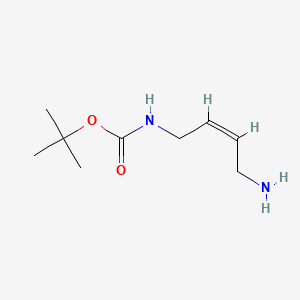

(Z)-Carbamato de (4-aminobut-2-en-1-il)terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound features a tert-butyl group, an amino group, and a butenyl chain, making it a versatile intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release the active compound.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable butenyl amine derivative. One common method is the reaction of tert-butyl carbamate with (Z)-4-aminobut-2-en-1-ol under dehydrating conditions to form the desired carbamate. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, and a base like triethylamine to neutralize the generated acid.

Industrial Production Methods

In an industrial setting, the production of (Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The double bond in the butenyl chain can be reduced to form the corresponding saturated compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Saturated carbamate.

Substitution: Various substituted carbamates depending on the reagents used.

Mecanismo De Acción

The mechanism of action of (Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: Lacks the butenyl chain and amino group, making it less versatile.

(E)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate: The E-isomer of the compound, which may have different reactivity and biological activity.

tert-Butyl (4-aminobutyl)carbamate: Saturated analog without the double bond, leading to different chemical properties.

Uniqueness

(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate is unique due to its combination of functional groups, which allows for a wide range of chemical transformations and applications. Its Z-configuration also imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.

Actividad Biológica

(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate has the molecular formula C₉H₁₈N₂O₂ and a molecular weight of approximately 186.25 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and an alkenyl amine component, which contribute to its reactivity and biological interactions .

The mechanism of action for (Z)-tert-Butyl (4-aminobut-2-en-1-yl)carbamate primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly beneficial for designing enzyme inhibitors for therapeutic applications .

Enzyme Interaction

Research indicates that compounds with similar structures may interact with enzymes involved in metabolic pathways. For example, preliminary studies suggest that (Z)-tert-butyl (4-aminobut-2-en-1-yl)carbamate may exhibit enzyme inhibition, potentially influencing drug design strategies .

Anti-inflammatory and Analgesic Properties

Preliminary investigations have shown that (Z)-tert-butyl (4-aminobut-2-en-1-yl)carbamate may possess anti-inflammatory and analgesic properties. Its structure facilitates interactions with biological systems that could influence pathways related to pain and inflammation .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of (Z)-tert-butyl (4-aminobut-2-en-1-yl)carbamate against various biological targets. The compound's ability to modulate receptor activity is crucial for its potential therapeutic applications .

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibition capabilities of similar carbamate derivatives. The findings indicated that these compounds could effectively inhibit specific enzymes involved in cancer metabolism, suggesting a potential application for (Z)-tert-butyl (4-aminobut-2-en-1-yl)carbamate in oncology .

Study 2: Pain Pathway Modulation

Another study investigated the effects of compounds structurally similar to (Z)-tert-butyl (4-aminobut-2-en-1-yl)carbamate on pain signaling pathways. Results demonstrated significant modulation of pain response in animal models, supporting the hypothesis that this compound could serve as a basis for developing new analgesics .

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl (3-amino-butanoate) | C₇H₁₅N₃O₂ | Contains an amino group at a different position. |

| N-Boc-(E)-4-amino-crotonic acid | C₉H₁₅N₂O₄ | Features a carboxylic acid instead of carbamate. |

| Tert-butyl (Z)-4-amino-butenoate | C₉H₁₈N₂O₂ | Geometric isomer with different stereochemistry. |

This table highlights the unique structural elements of (Z)-tert-butyl (4-aminobut-2-en-1-yl)carbamate compared to other related compounds, emphasizing its potential as a versatile scaffold for drug development.

Propiedades

IUPAC Name |

tert-butyl N-[(Z)-4-aminobut-2-enyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12)/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNIUPOJWUXWMX-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C\CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.